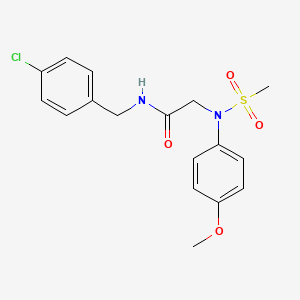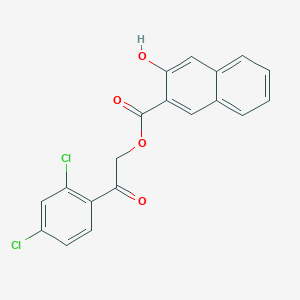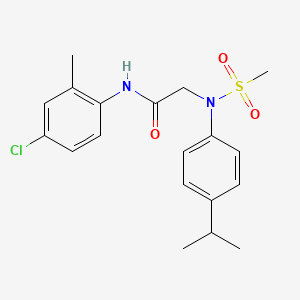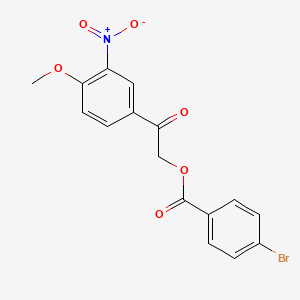![molecular formula C19H14ClFN2O5 B3709296 (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3709296.png)
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione
描述
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring substituted with a chlorinated and methoxylated phenyl group, as well as a fluorinated phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions One common approach is the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with 2-fluorophenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the diazinane ring structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.
化学反应分析
Types of Reactions
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
- (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-chlorophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-bromophenyl)-1,3-diazinane-2,4,6-trione
- (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-iodophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and chlorine atoms, along with methoxy groups, enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
(5Z)-5-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O5/c1-27-15-9-10(8-12(20)16(15)28-2)7-11-17(24)22-19(26)23(18(11)25)14-6-4-3-5-13(14)21/h3-9H,1-2H3,(H,22,24,26)/b11-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZWDQABCHGNO-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3709217.png)

![2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid](/img/structure/B3709232.png)
![3-bromo-4-ethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B3709234.png)

![4-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]benzamide](/img/structure/B3709248.png)
![3-chloro-4-ethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B3709256.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3709269.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3709273.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-phenylbenzamide](/img/structure/B3709301.png)


![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(4-fluorophenyl)acetamide](/img/structure/B3709327.png)
